N-Cyclohexylmethanesulfinamide
Description
N-Cyclohexylmethanesulfonamide (hypothetical structure based on evidence analogs) is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH-) linked to a cyclohexyl moiety. These compounds are synthesized via nucleophilic substitution between cyclohexylamine and sulfonyl chlorides under controlled pH conditions . Sulfonamides are renowned for their biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, making them valuable in pharmaceutical and agrochemical research .
Properties
CAS No. |
55552-84-6 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
N-cyclohexylmethanesulfinamide |
InChI |
InChI=1S/C7H15NOS/c1-10(9)8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
JVBNDCPUYDGAJC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexylmethanesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of electrosynthesis techniques. These methods are considered greener and more sustainable, as they minimize the use of hazardous reagents and reduce the overall environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexylmethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted sulfinamides
Scientific Research Applications
N-Cyclohexylmethanesulfinamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexylmethanesulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its sulfur-nitrogen bond plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexyl Sulfonamides
*Hypothetical structure inferred from analogs.
†Dihedral angles between phenyl and cyclohexyl rings in two independent molecules .
Key Observations :
- Stereoelectronic Effects: Bulky substituents (e.g., benzene rings) induce significant dihedral angles (~37–40°), affecting molecular packing and crystallinity .
- Sulfur Coordination : Sulfur adopts a distorted tetrahedral geometry, with bond lengths (S–N: ~1.586 Å, S–O: ~1.42–1.44 Å) consistent across derivatives .
Key Observations :
Key Observations :
- Substituent Impact : Aromatic rings (e.g., benzene) enhance binding to CNS targets, while alkyl chains (e.g., ethyl) may reduce bioavailability due to hydrophobicity .
Physical and Chemical Properties
Table 4: Physicochemical Properties
*Calculated from molecular formula.
Key Observations :
- Solubility Trends : Methoxy and oxo-substituted derivatives exhibit higher polarity and improved solubility in polar solvents compared to purely aliphatic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
